N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
“N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at the 8-position and a 4-methylbenzyl group . The exact 3D conformation and intermolecular interactions would require further computational or experimental studies.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.44 . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results and would likely require experimental determination.Scientific Research Applications
Anticancer and Biological Activity
Sulfonamides, including quinoline derivatives, have been extensively studied for their anticancer properties. Research has shown that sulfonamide-containing compounds, particularly those with quinoline and pyrimidoquinoline groups, exhibit significant in vitro anticancer activity against various cancer cell lines. These activities are primarily attributed to their ability to inhibit carbonic anhydrase isozymes, which plays a crucial role in tumor growth and metastasis. Studies highlight the synthesis and biological evaluation of novel quinoline sulfonamide derivatives as potential anticancer agents, with some compounds demonstrating enhanced radiosensitizing effects, making them valuable in cancer treatment strategies (Ghorab et al., 2015).
Chemical Synthesis and Drug Development
The chemical synthesis of sulfonamide derivatives, including quinoline-based compounds, is a vital area of research, focusing on developing efficient methods to produce these biologically active molecules. For example, the use of Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide as reagents has been explored for the synthesis of quinolines under various conditions, showcasing the versatility of sulfonamides in chemical synthesis (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Novel Derivatives and Mechanistic Insights
The discovery and development of new sulfonamide derivatives, such as quinoline sulfonamide derivatives, have led to compounds with potent tubulin polymerization inhibitory activity. This activity is crucial for anticancer applications, as it affects cell division and can lead to the death of cancer cells. One such study reported the discovery of novel quinoline sulfonamide derivatives with significant inhibitory effects on tumor cell proliferation, highlighting the potential of these compounds as lead molecules for further drug development (Juan Ma & Guo-Hua Gong, 2022).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It is not intended for human or veterinary use.
Future Directions
While specific future directions for this compound are not provided in the search results, compounds with similar structures, such as quinoline-8-sulfonamides, have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This suggests that this compound could also have potential applications in cancer treatment.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is the M2 isoform of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, which is essential for bacterial growth . This leads to a decrease in bacterial multiplication, making the compound bacteriostatic rather than bactericidal .
Pharmacokinetics
Sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed orally .
Result of Action
The compound’s action results in a reduction in bacterial multiplication due to the inhibition of folic acid synthesis . This leads to a decrease in the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLICLKYURMHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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